1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
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Overview
Description
1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, a 2-methylpropoxy group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene typically involves the substitution reactions on a benzene ring. The process may start with a chlorobenzene derivative, followed by the introduction of the 2-methylpropoxy group and the trifluoromethoxy group under controlled conditions. Common reagents used in these reactions include alkyl halides and trifluoromethoxy reagents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often carried out in batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine and 2-methylpropoxy groups may interact with specific binding sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
- 1-Chloro-3-(3-chloro-2-methylpropoxy)-2-fluorobenzene
- 1-Chloro-3-(2-methylpropyl)cycloheptane
Comparison: Compared to similar compounds, 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene, with the CAS number 1881295-72-2, is an organic compound characterized by its complex structure, which includes a benzene ring substituted with chlorine, a 2-methylpropoxy group, and a trifluoromethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biological systems.
- Molecular Formula : C₁₁H₁₂ClF₃O₂
- Molecular Weight : 268.66 g/mol
- Structural Features : The presence of the trifluoromethoxy group enhances lipophilicity, which can influence the compound's biological activity by facilitating its interaction with cellular membranes and biomolecules.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity. The trifluoromethoxy group is particularly noted for enhancing binding affinity due to its electron-withdrawing nature.
- Cell Membrane Penetration : Its lipophilic characteristics allow it to penetrate biological membranes effectively, potentially affecting intracellular signaling pathways.
Cytotoxicity Studies
A study investigating the cytotoxic effects of structurally related compounds found that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests a potential application in cancer therapy.
Inhibition of Virulence Factors
Research has focused on the inhibition of virulence factors in pathogenic bacteria. Compounds that share structural similarities with this compound have been shown to inhibit type III secretion systems (T3SS), which are critical for the pathogenicity of certain Gram-negative bacteria. This inhibition could be attributed to the compound's ability to interfere with bacterial signaling pathways.
Case Studies and Research Findings
Properties
IUPAC Name |
1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCXVVTUOJSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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